

Spectroscopic Analysis of 3,7-Dimethylocta-2,6-dienal: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylocta-2,6-dienal

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Disclaimer: Spectroscopic data for **3-Methylocta-2,6-dienal** is not readily available in public databases. This guide provides a comprehensive spectroscopic analysis of the closely related and extensively studied compound, 3,7-dimethylocta-2,6-dienal, commonly known as citral. Citral is a mixture of two geometric isomers: geranial (the E-isomer) and neral (the Z-isomer). This information serves as a valuable reference for researchers and professionals in drug development and chemical analysis.

This technical guide presents a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,7-dimethylocta-2,6-dienal. It includes tabulated spectral data for easy reference and outlines the general experimental protocols for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for the two isomers of citral.

¹H NMR Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)

The proton NMR spectrum of citral shows distinct signals for its two isomers, geranial and neral.



Chemical Shift (δ) ppm	Multiplicity	Assignment (Geranial)	Assignment (Neral)
~9.89	d	1-H (Aldehyde)	-
~9.97	d	-	1-H (Aldehyde)
~5.88	d	2-H	2-H
~5.08	t	6-H	6-H
~2.16-2.23	m	4-H, 5-H	4-H, 5-H
~2.16	S	3-СН₃	-
~1.98	S	-	3-CH₃
~1.68	S	7-CH₃	7-CH ₃
~1.60	S	8-H	8-H

d: doublet, t: triplet, s: singlet, m: multiplet

¹³C NMR Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)[1][2]

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.



Chemical Shift (δ) ppm	Assignment (Carbon No.)
191.5	C-1 (Aldehyde)
164.0	C-3
133.3	C-7
127.5	C-2
122.5	C-6
40.7	C-5
27.4	C-4
25.7	C-8
17.7	3-CH₃
17.6	7-CH₃

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like citral is as follows:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer.
 The ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.
- Data Processing: The resulting free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (δ 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



IR Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2915	Strong	C-H stretch (alkane)
2850	Medium	C-H stretch (aldehyde)
1675	Strong	C=O stretch (conjugated aldehyde)
1630	Medium	C=C stretch (alkene)
1445	Medium	C-H bend (alkane)
1375	Medium	C-H bend (gem-dimethyl)
~840	Weak	=C-H bend (trisubstituted alkene)

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a liquid sample like citral, a thin film can be prepared between two
 salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an
 Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly
 on the ATR crystal.
- Data Acquisition: A background spectrum of the empty spectrometer is recorded. The sample
 is then placed in the IR beam, and the sample spectrum is acquired.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.



Mass Spectral Data of 3,7-Dimethylocta-2,6-dienal (Citral)[1]

The mass spectrum of citral shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Possible Fragment
152	~10	[M] ⁺ (Molecular Ion)
137	~15	[M-CH ₃] ⁺
109	~20	[M-C ₃ H ₇] ⁺
84	~60	$[C_6H_{12}]^+$ (from retro-Diels-Alder)
69	100	[C₅H₅]+ (Base Peak)
41	~85	[C ₃ H ₅]+

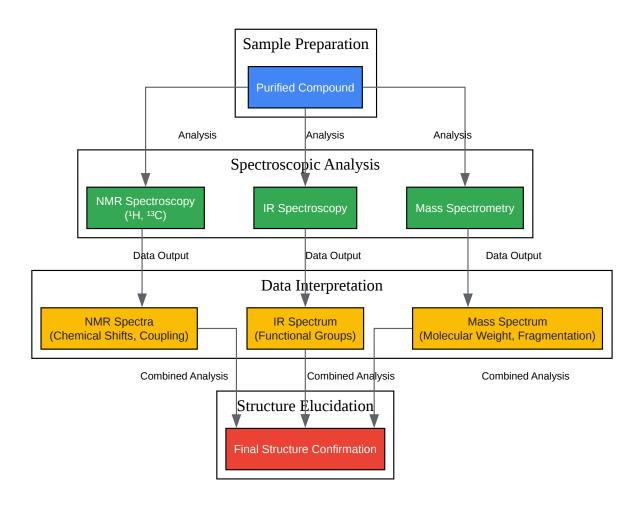
Experimental Protocol for Mass Spectrometry

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
 often via a gas chromatograph (GC-MS) for volatile compounds like citral.
- Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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